5CITEP
CAS No.: 245426-70-4
VCID: VC0006557
Molecular Formula: C12H8ClN5O2
Molecular Weight: 289.68 g/mol
* For research use only. Not for human or veterinary use.

Description |
5CITEP, also known as 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone, is a compound classified as an HIV integrase inhibitor. It belongs to the broader category of β-diketo acids, which are studied for their potential to interfere with the HIV life cycle by inhibiting the integrase enzyme. This enzyme is crucial for integrating viral DNA into the host genome, making it a significant target for antiviral drug development . Mechanism of ActionThe mechanism of action of 5CITEP involves binding to the active site of HIV integrase, where it interacts with key residues such as Asp64, Cys65, and Asn155 . This interaction prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication. Studies have shown that 5CITEP selectively inhibits strand transfer, a critical step in the integration process, and its efficacy depends on the concentration of the target DNA substrate . Molecular Dynamics SimulationsMolecular dynamics simulations have been conducted to understand the binding mode of 5CITEP within the HIV integrase active site. These simulations reveal that a structural water molecule plays a crucial role in bridging 5CITEP with key residues like Asp64 and Asn155, suggesting potential avenues for designing more effective inhibitors . Resistance MechanismsStudies have also explored the mechanisms of resistance to 5CITEP. Mutations in HIV integrase, such as T66I/M154I, can alter the binding mode of 5CITEP and reduce its efficacy. Understanding these resistance mechanisms is crucial for developing inhibitors that remain effective against resistant viral strains . Biological Activity5CITEP has demonstrated significant antiviral activity in cell culture experiments. It effectively reduces viral replication, showcasing its potential as a therapeutic agent against HIV. The compound's ability to selectively inhibit strand transfer without interfering with the assembly of the integrase complex makes it an attractive candidate for further development . Synthesis and DevelopmentThe synthesis of 5CITEP typically involves starting materials like pyridine derivatives and undergoes several key steps to yield the compound effectively. Modifications in the synthesis process can improve efficiency and selectivity, which is important for large-scale production and therapeutic applications. |
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CAS No. | 245426-70-4 |
Product Name | 5CITEP |
Molecular Formula | C12H8ClN5O2 |
Molecular Weight | 289.68 g/mol |
IUPAC Name | (Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |
Standard InChIKey | FIBQKRNTWLEWHF-WMZJFQQLSA-N |
Isomeric SMILES | C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Synonyms | 5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
PubChem Compound | 5287411 |
Last Modified | Feb 18 2024 |
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